molecular formula C67H92N18O23 B114461 Orcokinin CAS No. 145344-97-4

Orcokinin

Cat. No.: B114461
CAS No.: 145344-97-4
M. Wt: 1517.6 g/mol
InChI Key: WJRVDOCLWHOQOK-SQJOKQRMSA-N
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Description

Orcokinin is a neuropeptide first isolated from the crayfish Orconectes limosus. It has since been identified in various insect species, including the cockroach Blattella germanica, and in the genomes of Bombyx, Anopheles, and Apis . This compound plays a role in the modulation of muscle contractions and is involved in various physiological processes in arthropods.

Preparation Methods

Orcokinin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acid sequence of this compound is Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

Orcokinin, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:

    Oxidation: this compound can undergo oxidation, particularly at methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in this compound can be substituted through site-directed mutagenesis or chemical modification. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various chemical modifiers for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVDOCLWHOQOK-PMVLMXRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H92N18O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145344-97-4
Record name Orcokinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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